4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

Description

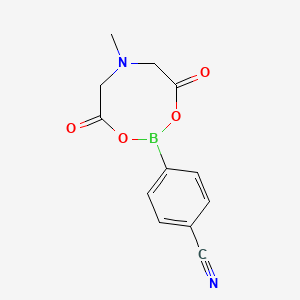

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile (CAS: 1257651-09-4) is a boronic acid derivative featuring a dioxazaborocane ring fused with a benzonitrile group. This compound is characterized by its six-membered boron-containing heterocycle, which includes two oxygen atoms and a methyl substituent at the 6-position. The benzonitrile group at the 4-position enhances its electronic properties, making it relevant in organic synthesis and materials science . Its molecular formula is C₁₂H₁₁BN₂O₄, with an exact mass of 258.0743 g/mol . It is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions and in the development of organic electronic materials .

Properties

IUPAC Name |

4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZJATWIBFKRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁BN₂O₄

- Molecular Weight : 258.04 g/mol

- CAS Number : 1257651-09-4

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticonvulsant properties and potential applications in treating neurological disorders.

Anticonvulsant Activity

Research has shown that derivatives of the compound exhibit significant anticonvulsant activity. For instance:

- Study Findings : A study evaluated several benzonitrile derivatives for their anticonvulsant effects using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain compounds demonstrated protective effects against seizures comparable to standard medications like valproate .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Key parameters influencing its effectiveness include:

- Lipophilicity : A lipophilic domain enhances the ability of the compound to cross biological membranes.

- Hydrophobic Center : This feature contributes to the binding affinity to target receptors.

- Electron Donor Properties : The presence of electron donor groups can improve the pharmacological profile of the compound .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives in preclinical models:

- Anticonvulsant Efficacy :

- Mechanistic Studies :

Data Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile has shown promise in the development of novel pharmaceuticals. Its boron-containing structure is particularly important in drug design due to its ability to form stable complexes with various biomolecules.

Case Study: Anticancer Activity

Research indicates that compounds containing dioxaborocane structures can exhibit anticancer properties. For instance, studies have demonstrated that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Proteomics Research

This compound is utilized in proteomics for the labeling and detection of proteins. The incorporation of boron into chemical probes enhances their reactivity and selectivity towards specific amino acid residues in proteins.

Case Study: Protein Labeling

In a study focusing on protein interactions, researchers employed this compound as a labeling agent to track protein dynamics within cellular environments. The results indicated that the compound could effectively label target proteins without disrupting their native functions .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Case Study: Sensor Development

Recent advancements have explored the use of boron-containing compounds in sensor technology. The incorporation of this compound into polymer matrices has been investigated for its ability to enhance sensitivity and selectivity in chemical sensors .

Comparison with Similar Compounds

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

- Structural Difference : The benzonitrile group is attached at the 3-position of the benzene ring instead of the 4-position.

- Properties :

- Molecular Formula : C₁₂H₁₁BN₂O₄ (same as the target compound).

- Price : Available at €154.00/g , significantly higher than the 4-substituted derivative, reflecting synthetic challenges .

- Applications : Used in similar cross-coupling reactions but shows lower reactivity due to steric hindrance at the 3-position .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structural Difference : Replaces the dioxazaborocane ring with a tetramethyl dioxaborolane ring.

- Properties: Molecular Formula: C₁₃H₁₆BNO₂. Stability: More stable under ambient conditions (storage at 0–6°C) compared to the dioxazaborocane derivatives, which require rigorous moisture control . Reactivity: Widely used in Suzuki-Miyaura reactions but generates less steric bulk, favoring reactions with bulky substrates .

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic Acid

- Structural Difference : Substitutes the nitrile group with a carboxylic acid (-COOH).

- Properties: Molecular Formula: C₁₂H₁₂BNO₆. Solubility: Higher solubility in polar solvents (e.g., DMSO) due to the acidic group, contrasting with the nitrile derivative’s preference for aprotic solvents .

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structural Difference : Introduces a methoxy (-OCH₃) group at the 4-position alongside a dioxaborolane ring.

- Properties: Molecular Formula: C₁₅H₁₉BNO₃. Electronic Effects: The methoxy group donates electrons, reducing the electron-withdrawing impact of the nitrile group. This alters its reactivity in catalytic cycles compared to the target compound .

Key Comparative Data Table

Preparation Methods

Stepwise Synthesis Overview

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-cyanophenylboronic acid, MIDA, solvent | Mix reagents in a suitable solvent (commonly DMSO or dioxane) |

| 2 | Mild heating (e.g., 50–80°C) | Promote esterification, typically under inert atmosphere |

| 3 | Workup and purification (chromatography) | Isolate product, remove unreacted starting materials and byproducts |

2.2 Detailed Reaction Conditions

- Reactants: 4-cyanophenylboronic acid and N-methyliminodiacetic acid (MIDA)

- Solvent: Common choices include dimethyl sulfoxide (DMSO), dioxane, or tetrahydrofuran (THF)

- Temperature: 50–80°C

- Reaction Time: 2–16 hours, depending on scale and concentration

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation

- Purification: Column chromatography or crystallization

- Yield: Typically ranges from 70% to 90%, depending on purity of reagents and optimization of conditions

Example Preparation Protocol

| Parameter | Typical Value/Range |

|---|---|

| 4-cyanophenylboronic acid | 1.0 equivalent |

| MIDA | 1.1–1.2 equivalents |

| Solvent | DMSO or dioxane (0.1–0.5 M) |

| Temperature | 70°C |

| Time | 12 hours |

| Workup | Extraction, drying, chromatography |

| Isolated Yield | 75–85% |

While the MIDA esterification is the predominant method, other boronic acid masking strategies (e.g., pinacol esters) exist but are less favored for this compound due to the superior stability and handling of the MIDA ester.

Raw Materials and Reagent Quality

| Raw Material | Purity Requirement | Notes |

|---|---|---|

| 4-cyanophenylboronic acid | >97% | Commercially available |

| N-methyliminodiacetic acid | >98% | Commercially available |

| Solvents (DMSO, dioxane, THF) | Anhydrous, HPLC grade | Water content must be minimized |

Purification and Quality Control

- Purification: The crude product is commonly purified by silica gel column chromatography, using mixtures of ethyl acetate and hexane as eluent.

- Characterization: Product identity and purity are confirmed by NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.

- Storage: The compound is stable under dry, inert conditions at 2–8°C for short-term and -20°C for long-term storage.

Data Table: Preparation Summary

| Step | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|

| 1 | 4-cyanophenylboronic acid | DMSO/dioxane | 70 | 12 | 75–85 | Chromatography |

| N-methyliminodiacetic acid |

Research Findings and Notes

- The MIDA esterification method is robust, scalable, and provides a stable, isolable product suitable for further synthetic applications.

- The use of anhydrous conditions and high-purity reagents is critical to minimize side reactions and maximize yield.

- The product is widely available from reputable chemical suppliers, confirming the reliability and reproducibility of the described preparation method.

Q & A

Q. What are the optimized synthetic routes for 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step substitution reactions. For example, a palladium-catalyzed borylation step under inert atmosphere is critical for introducing the boronate ester group. Reaction conditions such as solvent polarity (e.g., ethanol or THF) and temperature (60–80°C) significantly impact yield. Evidence from analogous compounds suggests that using anhydrous solvents and controlled heating (e.g., reflux in THF for 12 hours) can achieve yields >70% .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR: Key peaks include the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and the methyl group on the dioxazaborocane ring (δ 1.2–1.5 ppm). The boron environment is confirmed via 11B NMR (δ 25–30 ppm, indicative of tetracoordinated boron) .

- HRMS: Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ calculated for C12H11BN2O4: 258.0812, observed: 258.0809) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: It serves as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation. The electron-withdrawing cyano group enhances reactivity toward aryl halides. Researchers should optimize ligand choice (e.g., SPhos) and base (K2CO3) for coupling efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The boronate ester undergoes transmetallation with palladium catalysts, facilitated by the electron-deficient benzonitrile moiety. Computational studies (DFT) suggest that the boron-oxygen bond polarization lowers the activation energy for this step. However, steric hindrance from the dioxazaborocane ring may slow oxidative addition; mitigate this using bulky ligands like XPhos .

Q. How does the electronic environment of the boronate ring affect stability under acidic/basic conditions?

Methodological Answer: The dioxazaborocane ring’s stability is pH-dependent. Under acidic conditions (pH < 3), hydrolysis of the B–N bond occurs, releasing boric acid. In basic media (pH > 10), the ring remains intact, but the benzonitrile group may undergo nucleophilic attack. Use buffered conditions (pH 5–7) for long-term storage .

Q. How can computational modeling predict solvent effects on reaction pathways?

Methodological Answer: Employ density functional theory (DFT) with solvation models (e.g., PCM) to calculate Gibbs free energy changes in different solvents. For example, THF stabilizes the transition state in cross-coupling by 5–8 kcal/mol compared to DMF, aligning with experimental yield improvements .

Q. Are there contradictions in reported catalytic applications, and how can they be resolved?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., turnover numbers) may arise from trace impurities (e.g., residual palladium) or unoptimized ligand ratios. Reproduce results using high-purity reagents (>99%) and in situ catalyst preparation. Cross-validate with kinetic studies (e.g., monitoring by 11B NMR) .

Q. How to design derivatives for OLED or material science applications?

Methodological Answer: Modify the benzonitrile substituent with electron-donating groups (e.g., methoxy) to tune luminescence. For OLEDs, synthesize isomers (e.g., 2,7- vs. 3,6-substituted derivatives) to study π-conjugation effects. Characterize photophysical properties via UV-Vis and fluorescence spectroscopy .

Data Contradiction Analysis

Q. How to address variability in reported melting points or spectral data?

Methodological Answer: Variability often stems from polymorphic forms or hydration states. Use single-crystal X-ray diffraction (e.g., data from Acta Crystallographica) to confirm structure. For melting points, employ differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) .

Q. What strategies resolve discrepancies in biological activity studies?

Methodological Answer: Contradictory bioactivity data may arise from differences in cell lines or assay conditions. Standardize protocols using reference compounds (e.g., FDA-approved kinase inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.